16-Bromo-13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal
CAS No.: 171035-03-3
Cat. No.: VC0041949
Molecular Formula: C22H29BrO3
Molecular Weight: 421.375
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171035-03-3 |
|---|---|
| Molecular Formula | C22H29BrO3 |
| Molecular Weight | 421.375 |
| IUPAC Name | (8'R,9'S,13'S,14'S)-16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] |
| Standard InChI | InChI=1S/C22H29BrO3/c1-3-21-9-8-17-16-7-5-15(24-2)12-14(16)4-6-18(17)19(21)13-20(23)22(21)25-10-11-26-22/h5,7,12,17-20H,3-4,6,8-11,13H2,1-2H3/t17-,18-,19+,20?,21+/m1/s1 |
| Standard InChI Key | MQOHIXXVTXBYQK-BKUVARHGSA-N |
| SMILES | CCC12CCC3C(C1CC(C24OCCO4)Br)CCC5=C3C=CC(=C5)OC |
Introduction
Chemical Identity and Nomenclature
Primary Identifiers and Naming
16-Bromo-13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal is a complex steroid derivative with several systematic identifiers. The compound is registered with CAS number 171035-03-3 and is cataloged in the PubChem database under the identifier 131667672 . Its IUPAC name, (8'R,9'S,13'S,14'S)-16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene], reflects its complex stereochemistry and functional group arrangement . This compound is also known commercially as Gestodene Impurity E, highlighting its significance in pharmaceutical manufacturing processes .
Structural Characteristics
The compound possesses a characteristic steroid framework with a gonoid backbone. Its molecular formula is C22H29BrO3 with a precise molecular weight of 421.375 g/mol . Structurally, it features several distinctive elements: a bromine atom at the 16-position, an ethyl group at the 13-position, a methoxy group at the 3-position, and a cyclic 1,2-ethanediyl acetal group protecting the 17-one functional group. The molecule contains four defined stereocenters at positions 8'R, 9'S, 13'S, and 14'S, with one additional undefined stereocenter at position 20 . This stereochemical complexity is captured in its SMILES notation: CC[C@]12CC[C@H]3C@HCCC5=C3C=CC(=C5)OC .
Physical and Chemical Properties
Physical Appearance and Basic Properties
16-Bromo-13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal presents as a light-beige powder in its purified form . The compound demonstrates specific solubility characteristics, being readily soluble in chloroform, which is important for laboratory handling and analytical procedures . For storage and preservation, it is recommended to keep the compound cool and dry while protecting it from light and moisture to maintain its stability and structural integrity .
Molecular and Physicochemical Properties
A comprehensive profile of the compound's physicochemical properties provides essential insights into its behavior in biological systems and chemical reactions. Table 1 summarizes the key molecular and physicochemical properties of the compound.
| Property | Value |
|---|---|
| Molecular Weight | 421.4 g/mol |
| XLogP3-AA | 5.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 27.7 Ų |
| Exact Mass | 420.13001 Da |
| Complexity | 533 |
| Defined Atom Stereocenter Count | 4 |
| Undefined Atom Stereocenter Count | 1 |
The compound's XLogP3-AA value of 5.1 indicates high lipophilicity, suggesting good membrane permeability but potential challenges with aqueous solubility . The absence of hydrogen bond donors (0) combined with three hydrogen bond acceptors creates a specific interaction profile relevant to its chemical reactivity and potential biological interactions . The relatively low rotatable bond count (2) suggests limited conformational flexibility, which is typical of steroid-based structures with their rigid multi-ring systems .
Applications in Pharmaceutical Research
Role in Gestodene Synthesis and Quality Control
The primary significance of 16-Bromo-13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal lies in its identification as an impurity in the synthesis of gestodene, a third-generation synthetic progestin widely used in hormonal contraceptives . The compound's presence as "Gestodene Impurity E" underscores its importance in pharmaceutical quality control processes . Monitoring and quantifying this impurity is essential for ensuring the purity and safety of gestodene-containing pharmaceutical products, in compliance with regulatory standards for pharmaceutical manufacturing.
Research and Analytical Applications
Beyond its role as a known impurity, the compound serves important functions in pharmaceutical research and development contexts. As an analytical standard, it enables precise identification and quantification in complex mixtures through various analytical techniques. Its well-defined chemical structure and properties make it valuable for structure-activity relationship studies and for developing improved synthetic pathways for related steroid derivatives.
Structural Relationships and Related Compounds
Relationship to Gestodene
The structural relationship between 16-Bromo-13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal and gestodene is significant. Gestodene (13-ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,15-dien-20-yn-3-one) is a synthetic progestogen used in hormonal contraceptives . The presence of the compound as an impurity suggests it may be an intermediate or side product in gestodene synthesis, potentially formed during reactions involving the C-16 position or during protection/deprotection steps involving the ketone functionality.
Comparison with Other Steroid Derivatives
As a steroid derivative, 16-Bromo-13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal shares structural similarities with various compounds in this class. Table 2 compares key features of this compound with its related parent compound.
| Feature | 16-Bromo-13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal | Gestodene |
|---|---|---|
| Molecular Formula | C22H29BrO3 | C21H26O2 |
| Molecular Weight | 421.375 g/mol | 310.43 g/mol |
| Key Functional Groups | Bromine at C-16, methoxy at C-3, cyclic acetal | 17α-ethynyl, Δ15 double bond |
| Primary Use | Analytical standard, identified impurity | Hormonal contraceptive |
The differences in functional groups between these compounds reflect their distinct roles and properties. The bromination at C-16 and the acetal protection of the 17-ketone in the impurity are likely key structural features that differentiate it from the final gestodene product .
Analytical Considerations
Identification and Quantification Methods
The detection and quantification of 16-Bromo-13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal typically employs high-performance liquid chromatography with ultraviolet detection (HPLC-UV), which is effective for purity determination . The compound's distinct structural features, particularly the bromine atom, may also make it amenable to analysis by liquid chromatography-mass spectrometry (LC-MS) techniques. Its InChIKey (MQOHIXXVTXBYQK-BKUVARHGSA-N) serves as a unique identifier for database searches and spectral matching .
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